molecular formula C29H54N12O9 B3028780 H-Arg-Val-Gly-Arg-Pro-Glu-OH CAS No. 321940-50-5

H-Arg-Val-Gly-Arg-Pro-Glu-OH

Cat. No.: B3028780
CAS No.: 321940-50-5
M. Wt: 714.8 g/mol
InChI Key: OFGIQBSYPNBETP-AVMUUHOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Arg-Val-Gly-Arg-Pro-Glu-OH is a peptide consisting of the amino acids arginine, valine, glycine, proline, and glutamic acid. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Val-Gly-Arg-Pro-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Val-Gly-Arg-Pro-Glu-OH: can undergo various chemical reactions, including:

    Hydrolysis: Breaking peptide bonds in the presence of water.

    Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Oxidized amino acids or peptide fragments.

    Reduction: Reduced peptides with free thiol groups.

Scientific Research Applications

H-Arg-Val-Gly-Arg-Pro-Glu-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic uses, such as in wound healing or as an antimicrobial agent.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-Arg-Val-Gly-Arg-Pro-Glu-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of cellular events. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

  • H-Lys-Lys-Gly-Pro-Arg-Cys-Leu-Thr-Arg-Tyr-Tyr-Ser-Ser-Phe-Val-Asn-Met-Glu-Gly-Lys-Lys-OH
  • H-Lys-Lys-Gly-Asp-Asn-Ile-Met-Val-Thr-Phe-Arg-Asn-Gln-Ala-Ser-Arg-Pro-Tyr-Gly-Lys-Lys-OH

Uniqueness

H-Arg-Val-Gly-Arg-Pro-Glu-OH: is unique due to its specific sequence of amino acids, which determines its distinct biological activity and potential applications. Its combination of arginine, valine, glycine, proline, and glutamic acid gives it unique properties compared to other peptides.

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pentanamide;(2S)-2-aminopentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45N11O5.C5H9NO4/c1-14(2)19(34-20(38)16(25)7-3-9-30-23(26)27)21(39)32-12-18(37)33-17(8-4-10-31-24(28)29)22(40)35-11-5-6-15(35)13-36;6-3(5(9)10)1-2-4(7)8/h13-17,19H,3-12,25H2,1-2H3,(H,32,39)(H,33,37)(H,34,38)(H4,26,27,30)(H4,28,29,31);3H,1-2,6H2,(H,7,8)(H,9,10)/t15-,16-,17-,19-;3-/m00/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGIQBSYPNBETP-AVMUUHOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C=O)NC(=O)C(CCCN=C(N)N)N.C(CC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C=O)NC(=O)[C@H](CCCN=C(N)N)N.C(CC(=O)O)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H54N12O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Arg-Val-Gly-Arg-Pro-Glu-OH
Reactant of Route 2
H-Arg-Val-Gly-Arg-Pro-Glu-OH
Reactant of Route 3
H-Arg-Val-Gly-Arg-Pro-Glu-OH
Reactant of Route 4
H-Arg-Val-Gly-Arg-Pro-Glu-OH
Reactant of Route 5
H-Arg-Val-Gly-Arg-Pro-Glu-OH
Reactant of Route 6
H-Arg-Val-Gly-Arg-Pro-Glu-OH

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